molecular formula C19H20ClN5 B2436798 (E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine CAS No. 618859-62-4

(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine

Cat. No. B2436798
CAS RN: 618859-62-4
M. Wt: 353.85
InChI Key: YSNHODWZYKZGHE-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine” belongs to the class of imidazopyridines . Imidazopyridine is a fused bicyclic heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazopyridines can be achieved from easily available chemicals . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . A solvent- and catalyst-free method for the synthesis of a series of imidazopyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of imidazopyridines is characterized by a fused bicyclic 5–6 heterocycles . The structure of the specific compound “(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine” is not directly available from the search results.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized via radical reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Pharmaceutical Applications

Imidazo[1,5-a]pyridine is a significant structural component of a large number of pharmaceuticals . The unique chemical structure and versatility of this class of aromatic heterocycles have attracted growing attention due to their biological properties .

Agrochemical Applications

Imidazo[1,5-a]pyridine is also a significant structural component of a large number of agrochemicals . Its derivatives have shown potential in various agrochemical applications.

Materials Science

This class of aromatic heterocycles has great potential in several research areas, including materials science . Their unique chemical structure and optical behaviors make them suitable for various applications in this field.

Optoelectronic Devices

In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices . The luminescent properties of imidazo[1,5-a]pyridine derivatives make them suitable for use in these devices.

Sensors

Imidazo[1,5-a]pyridine derivatives have also been used in the development of sensors . Their unique optical behaviors and chemical versatility make them ideal for this application.

Anti-Cancer Drugs

The biological properties of imidazo[1,5-a]pyridine derivatives have led to their use in the development of anti-cancer drugs . Their ability to inhibit certain pathways associated with tumorigenesis makes them potential candidates for cancer treatment .

7. Emitters for Confocal Microscopy and Imaging Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . Their luminescent properties make them suitable for this application.

Catalysts in Chemical Reactions

Imidazo[1,5-a]pyridine derivatives have been used as catalysts in chemical reactions . For example, they have been used in Pd-catalyzed cross-coupling of nitroarenes by challenging C–NO2 activation .

properties

IUPAC Name

(E)-1-[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-methylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5/c1-23-10-12-24(13-11-23)21-14-17-18-8-4-5-9-25(18)19(22-17)15-6-2-3-7-16(15)20/h2-9,14H,10-13H2,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNHODWZYKZGHE-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N=CC2=C3C=CC=CN3C(=N2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/N=C/C2=C3C=CC=CN3C(=N2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.